![molecular formula C21H24ClNO3 B565414 Olopatadine-d3 Hydrochloride CAS No. 1331635-21-2](/img/structure/B565414.png)
Olopatadine-d3 Hydrochloride
Overview
Description
Olopatadine-d3 Hydrochloride is the deuterium labeled version of Olopatadine Hydrochloride . Olopatadine, sold under the brand name Patanol among others, is an antihistamine medication used to decrease the symptoms of allergic conjunctivitis and allergic rhinitis (hay fever). It is used as eye drops or as a nasal spray .
Molecular Structure Analysis
The molecular structure of Olopatadine Hydrochloride has been analyzed using various techniques such as chromatographic analysis . The same techniques could potentially be applied to analyze the molecular structure of Olopatadine-d3 Hydrochloride.Scientific Research Applications
Olopatadine-d3 Hydrochloride: A Comprehensive Analysis of Scientific Research Applications
Pharmaceutical Formulations: Olopatadine-d3 Hydrochloride is utilized in pharmaceutical formulations due to its antihistaminic properties. Analytical approaches such as ion pairing with eosin Y have been developed for the determination of Olopatadine Hydrochloride with high sensitivity and selectivity .
Analytical Methods: Sensitive and specific methods like liquid chromatographic–tandem mass spectrometric method (LC–MS/MS) are employed to determine plasma concentrations of olopatadine, which can be crucial for pharmacokinetic studies .
Clinical Applications: As a selective histamine H1 antagonist and mast cell stabilizer, Olopatadine Hydrochloride is used clinically for the treatment of allergic conjunctivitis, allergic rhinitis, hives, and itch associated with skin diseases .
Mechanism of Action: Olopatadine works by blocking the effects of histamine, a primary inflammatory mediator that causes inflammatory and allergic reactions. It is a structural analog of doxepin with minimal anti-allergic activity .
Chromatographic Analysis: Chromatographic analysis techniques like hydrophilic interaction liquid chromatography (HILIC) are applied to analyze active substances like Olopatadine Hydrochloride in medications such as eye drops .
Potential Therapeutic Applications: Recent studies have revealed the potential of Olopatadine Hydrochloride as an NF-κB inhibitor, suggesting its use in new therapeutic areas beyond its established antihistaminic effects .
Mechanism of Action
Target of Action
Olopatadine-d3 Hydrochloride primarily targets the Histamine H1 receptor . This receptor plays a crucial role in mediating inflammatory and allergic reactions . Olopatadine also interacts with other targets such as Histamine H2 and H3 receptors, and various proteins in the S100 family .
Mode of Action
Olopatadine-d3 Hydrochloride acts as a selective antagonist of the Histamine H1 receptor . By blocking the effects of histamine, a primary inflammatory mediator, it attenuates inflammatory and allergic reactions . It also acts as a mast cell stabilizer , inhibiting the release of histamine from mast cells .
Biochemical Pathways
The primary biochemical pathway affected by Olopatadine-d3 Hydrochloride is the histamine signaling pathway . By blocking the Histamine H1 receptor, it prevents histamine-induced effects on conjunctival epithelial cells . Additionally, it has been found to target the NF-κB signaling pathway , which plays a major role in inflammatory responses .
Result of Action
The action of Olopatadine-d3 Hydrochloride results in the attenuation of inflammatory and allergic reactions . This includes a reduction in symptoms such as ocular itching associated with allergic conjunctivitis and symptoms of seasonal allergic rhinitis . It has also been found to have a protective effect against acute lung injury induced by lipopolysaccharide (LPS), a bacterial endotoxin .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(11E)-11-[3-[methyl(trideuteriomethyl)amino]propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3.ClH/c1-22(2)11-5-8-18-17-7-4-3-6-16(17)14-25-20-10-9-15(12-19(18)20)13-21(23)24;/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24);1H/b18-8+;/i1D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRLZEKDTUEKQH-KSSVLRJGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C)CC/C=C/1\C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Olopatadine-d3 Hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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